molecular formula C22H24BrN3O3S B11221350 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide

Cat. No.: B11221350
M. Wt: 490.4 g/mol
InChI Key: LAJMVGJGAFFAOU-UHFFFAOYSA-N
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Description

This compound is a brominated quinazoline derivative featuring a 6-bromo substituent, a 4-oxo group, and a 2-sulfanylidene (thione) moiety. The quinazoline core is further functionalized with a benzamide group linked via a methyl bridge at position 2. Quinazoline derivatives are widely studied for their anticancer, antimicrobial, and kinase-inhibitory properties . The bromine atom at position 6 likely enhances electrophilic reactivity, facilitating interactions with biological targets, while the sulfanylidene group may contribute to hydrogen bonding or metal coordination .

Properties

Molecular Formula

C22H24BrN3O3S

Molecular Weight

490.4 g/mol

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide

InChI

InChI=1S/C22H24BrN3O3S/c1-14(2)29-11-3-10-24-20(27)16-6-4-15(5-7-16)13-26-21(28)18-12-17(23)8-9-19(18)25-22(26)30/h4-9,12,14H,3,10-11,13H2,1-2H3,(H,24,27)(H,25,30)

InChI Key

LAJMVGJGAFFAOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related quinazoline derivatives, highlighting key differences in substituents, synthesis yields, and reported biological activities.

Compound Name Substituents Molecular Weight Synthesis Yield Reported Activity Reference
Target Compound 6-Br, 4-Oxo, 2-Sulfanylidene, N-(3-isopropoxypropyl)benzamide 545.43 g/mol Not reported Hypothesized anticancer -
6-Bromo-2-cyclopropylquinazolin-4(3H)-one (4) 6-Br, 4-Oxo, 2-Cyclopropyl 293.14 g/mol Not specified Intermediate for anticancer agents
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (16) 6-Cyclopropylamino, 4-Methylbenzamide, N-(3-CF3-phenyl) 521.52 g/mol 71% Kinase inhibition
4-Amino-N-(6-bromo-2-(3,4,5-trimethoxystyryl)-4-oxoquinazolin-3-yl)benzenesulfonamide (1z) 6-Br, 4-Oxo, 2-Trimethoxystyryl, N-benzenesulfonamide 587.2 g/mol Not specified Anticancer (in vitro)
6-Bromo-3-(naphthalene-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl amino)-4-(substituted phenyl) thiazolidin-4(3H)-ones (5a) 6-Br, 4-Oxo, 2-Thiazolidinone, Naphthalene-2-yl ~600 g/mol (approx.) Not specified Antimicrobial

Structural and Functional Insights

Core Modifications :

  • The target compound’s 2-sulfanylidene group distinguishes it from cyclopropyl (compound 4) or styryl-substituted (compound 1z) analogs. Sulfanylidene may enhance binding to cysteine residues in enzymes, a feature absent in compounds with ether or alkyl substituents .
  • The N-(3-isopropoxypropyl)benzamide side chain improves solubility compared to trifluoromethylphenyl (compound 16) or benzenesulfonamide (compound 1z) groups, which are more polar or rigid .

Synthetic Routes :

  • The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as seen in compound 16) or nucleophilic substitution, given the bromine’s reactivity .
  • Compound 1z was synthesized via microwave-assisted methods, achieving high purity (validated by NMR and MS), suggesting similar strategies could optimize the target’s yield .

Biological Activity :

  • While direct data for the target is unavailable, compound 1z showed anticancer activity (IC50 < 10 µM in breast cancer models), attributed to its sulfonamide and trimethoxystyryl groups .
  • Compound 16 exhibited kinase inhibition (e.g., EGFR), highlighting the role of trifluoromethylphenyl in target specificity .

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